![molecular formula C13H22F2N2O2 B1381682 tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1250999-05-3](/img/structure/B1381682.png)
tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate
Overview
Description
“tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate” is a chemical compound with the molecular formula C13H22F2N2O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate” includes a total of 42 bonds, 20 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate” is 276.32 . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Scientific Research Applications
Supramolecular Arrangements : The study by Graus et al. (2010) focused on the relationship between molecular and crystal structures of compounds like 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane. Their crystallographic analysis highlighted the role of substituents on the cyclohexane ring in supramolecular arrangements (Graus et al., 2010).
Reaction Pathways : Moskalenko and Boev (2012) reported on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products. This study contributes to the understanding of reaction pathways of spirocyclic compounds (Moskalenko & Boev, 2012).
Synthesis of Key Intermediates : Gomi et al. (2012) established a practical synthesis for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho-kinase inhibitor K-115. This work demonstrates the synthesis techniques for complex spiro compounds (Gomi et al., 2012).
Conformational Analysis : The research by Fernández et al. (2002) describes the synthesis of spirolactams as conformationally restricted pseudopeptides, which are used in peptide synthesis as constrained surrogates for dipeptides. Their conformational analyses contribute to understanding the structural aspects of these compounds (Fernández et al., 2002).
NMR Spectroscopy for Stereochemistry : Guerrero-Alvarez et al. (2004) reported on using NMR spectroscopy for determining the relative configuration of various spiro compounds. Their work is significant for understanding the stereochemistry of such molecules (Guerrero-Alvarez et al., 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-6-4-12(5-7-17)8-13(14,15)9-16-12/h16H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXNZDCTVPSKMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CN2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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